molecular formula C10H10N2O5S B3839707 2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol

2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol

Cat. No.: B3839707
M. Wt: 270.26 g/mol
InChI Key: IGGVJPQITURXGC-UHFFFAOYSA-N
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Description

2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol is an organic compound that features a nitro group, a dioxothiophene ring, and an amino phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol typically involves the nitration of a suitable precursor followed by the introduction of the dioxothiophene ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The nitro group and dioxothiophene ring play crucial roles in its biological activity, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-2,3-dihydro-1H-thiophen-3-yl)-3-nitro-N-p-tolyl-benzamide
  • N4,N4-dimethyl-N1-(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)benzene-1,4-diamine

Uniqueness

2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c13-10-4-2-1-3-7(10)11-8-5-18(16,17)6-9(8)12(14)15/h1-4,11,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGVJPQITURXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(CS1(=O)=O)[N+](=O)[O-])NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol
Reactant of Route 2
2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol
Reactant of Route 3
2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol
Reactant of Route 4
2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol
Reactant of Route 5
2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol
Reactant of Route 6
Reactant of Route 6
2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol

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